N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
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Overview
Description
N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions to introduce the phenyl and propyl groups.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key signaling pathways in cancer cells, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3(5)-Substituted pyrazoles
Uniqueness
N,N-dimethyl-N’-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the N,N-dimethyl-N’-(ethane-1,2-diamine) moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N',N'-dimethyl-N-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-4-8-16-13-18(20-11-12-23(2)3)24-19(22-16)17(14-21-24)15-9-6-5-7-10-15/h5-7,9-10,13-14,20H,4,8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANWGQFQSKFGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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